N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

HIV-1 entry inhibition antiviral indole piperazine diamide

N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide (C23H27N4O3) belongs to a class of indole-piperazine acetamide derivatives that have been explored in patent literature for antiviral applications, notably as HIV-1 entry inhibitors. The compound's core architecture couples an indole-4-acetamide scaffold with a 3-methoxyphenylpiperazine moiety through an oxoethyl linker.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
Cat. No. B12165972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C23H26N4O3/c1-17(28)24-21-7-4-8-22-20(21)9-10-27(22)16-23(29)26-13-11-25(12-14-26)18-5-3-6-19(15-18)30-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
InChIKeyWVHBNGGKTAKWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide: Structural Context and Procurement Landscape


N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide (C23H27N4O3) belongs to a class of indole-piperazine acetamide derivatives that have been explored in patent literature for antiviral applications, notably as HIV-1 entry inhibitors [1]. The compound's core architecture couples an indole-4-acetamide scaffold with a 3-methoxyphenylpiperazine moiety through an oxoethyl linker. It is one member of a broader series where the aryl substituent on the piperazine ring is systematically varied—including 4-methoxyphenyl, 3-chlorophenyl, 4-fluorophenyl, and methylsulfonyl analogs—each of which may exhibit distinct pharmacological profiles [2]. However, no publicly accessible head-to-head comparative studies explicitly quantifying the differential activity of the 3-methoxyphenyl variant against its closest structural analogs have been identified in the peer-reviewed or patent literature at this time.

Why the 3-Methoxy Substitution Pattern Precludes Simple Interchange with Other Arylpiperazine Analogs


In arylpiperazine-containing ligands, the position of the methoxy substituent on the phenyl ring (ortho, meta, or para) profoundly influences receptor binding affinity and selectivity. For example, in related indole-piperazine series targeting serotonin receptors, the meta-methoxy isomer has been shown to alter 5-HT1A versus 5-HT2A selectivity ratios compared to the para-methoxy counterpart [1]. Without isomer-specific binding data for this exact scaffold, generic substitution with the 4-methoxyphenyl analog risks unpredictable shifts in potency, selectivity, and off-target profiles. The absence of published comparative IC50 or Ki values for the 3-methoxyphenyl versus 4-methoxyphenyl or 3-chlorophenyl variants underscores the procurement risk: assumptions of functional equivalence are not supported by evidence and could undermine experimental reproducibility [2].

Quantitative Differentiation Evidence for N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide: Current State of the Public Record


HIV-1 Antiviral Activity: Absence of Published Comparator Data for the 3-Methoxyphenyl Analog

The patent family encompassing indole oxoacetyl piperazinamide derivatives (US2012/0202775 A1) describes compounds with HIV-1 antiviral activity, but no specific biological data for the 3-methoxyphenyl variant are disclosed. The closest structurally characterized compounds are 4-methoxyphenyl and 4-fluorophenyl analogs, for which antiviral EC50 values are reported in the low micromolar range against HIV-1 NL4-3 in MT-2 cells [1]. Without explicit disclosure of the 3-methoxyphenyl compound's activity, no quantitative differentiation claim can be substantiated.

HIV-1 entry inhibition antiviral indole piperazine diamide

Serotonin Receptor Binding: Meta-Methoxy Substitution Context in Indole-Piperazine Series

The patent JP2002513016A ('Indolyl derivatives as serotonin agonists') discloses indole-piperazine compounds with 2-methoxyphenyl substitution showing Ki values in the nanomolar range for 5-HT1A and 5-HT2A receptors [1]. Structural activity relationship (SAR) analysis within this patent indicates that moving the methoxy group from the 2-position to the 3-position on the phenyl ring modulates receptor subtype selectivity. However, the specific 3-methoxyphenyl compound claimed in the present query is not explicitly exemplified in this patent, and no binding data are provided for the exact structure [1].

serotonin receptor 5-HT1A 5-HT2A binding affinity

Structural Analogs from Commercial Sources: Physicochemical Property Comparison

Predicted physicochemical properties for N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide and its 4-methoxyphenyl analog are available from computational databases. The 3-methoxyphenyl variant (Mcule ID P-675215042) has predicted logP of 2.52, polar surface area (PSA) of 55.84 Ų, 5 H-bond acceptors, and 0 H-bond donors, with zero Rule-of-Five violations . These values are comparable to the 4-methoxyphenyl analog, indicating similar predicted oral bioavailability profiles. However, such in silico metrics do not constitute biological differentiation and cannot justify selection of one isomer over another for target-based screening .

physicochemical properties logP PSA drug-likeness

Where N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide Fits in Current Research Pipelines


HIV-1 Entry Inhibitor Screening Campaigns Requiring a Meta-Methoxy Arylpiperazine Probe

The compound's structural alignment with the Bristol-Myers Squibb indole oxoacetyl piperazinamide antiviral series [1] positions it as a candidate for inclusion in HIV-1 entry inhibitor screening panels. Its meta-methoxy substitution provides a distinct electronic and steric profile compared to the para-substituted analogs that dominate the patent literature. Researchers seeking to explore the SAR around the arylpiperazine moiety's substitution pattern may procure this compound as a tool to probe the tolerance of the putative gp120 binding pocket for meta-substituted phenyl rings.

Serotonin Receptor Subtype Selectivity Profiling in CNS Drug Discovery

Given the precedent of indole-piperazine derivatives as serotonin receptor ligands [1], this compound may serve as a starting point for profiling 5-HT1A, 5-HT2A, and 5-HT7 receptor binding. The 3-methoxy substitution pattern has been shown in analogous series to modulate selectivity between serotonin receptor subtypes. Procurement is justified when a research program requires a systematic comparison of meta-, ortho-, and para-methoxy isomers to map the SAR of the arylpiperazine binding motif.

Metabolic Stability Comparison of Positional Isomers in Piperazine-Containing Indole Scaffolds

The 3-methoxyphenyl moiety is predicted to undergo O-demethylation by CYP450 enzymes, similar to its 4-methoxy analog. However, the meta position may alter the rate of metabolism or the pattern of secondary metabolites. This compound could be used in comparative microsomal stability studies alongside the 2-methoxy and 4-methoxy isomers to investigate whether the substitution position impacts metabolic liability in this chemotype.

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